molecular formula C13H12F2N4OS B1463647 N-(2,4-Difluorophenyl)-5-pyrrolidin-2-yl-1,3,4-thiadiazole-2-carboxamide CAS No. 1217862-70-8

N-(2,4-Difluorophenyl)-5-pyrrolidin-2-yl-1,3,4-thiadiazole-2-carboxamide

Cat. No.: B1463647
CAS No.: 1217862-70-8
M. Wt: 310.32 g/mol
InChI Key: YITBIFMOWJZUBQ-UHFFFAOYSA-N
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Description

N-(2,4-Difluorophenyl)-5-pyrrolidin-2-yl-1,3,4-thiadiazole-2-carboxamide is a novel small molecule featuring the 1,3,4-thiadiazole scaffold, a heterocyclic ring system of significant interest in medicinal chemistry due to its diverse pharmacological profiles. Compounds based on the 1,3,4-thiadiazole nucleus have demonstrated a wide range of biological activities, including potent antitumor and antimicrobial effects . This specific molecule is designed for research applications in oncology and infectious disease. Its potential mechanism of action in anticancer research may involve the inhibition of key enzymatic targets such as dihydrofolate reductase (DHFR), which is crucial for DNA synthesis and cell proliferation . Furthermore, structural analogs have shown promising activity against human hepatocellular carcinoma (HepG-2) and human lung cancer (A-549) cell lines, suggesting this compound could be a valuable candidate for investigating new chemotherapeutic agents . In antimicrobial research, 1,3,4-thiadiazole derivatives have exhibited significant efficacy against a panel of Gram-positive and Gram-negative bacteria by potentially inhibiting bacterial enoyl-acyl carrier protein reductase (ENR), a key enzyme in the fatty acid biosynthesis pathway . Researchers can utilize this compound to explore its full pharmacological potential, including binding affinity to specific protein targets through molecular docking studies. This product is intended For Research Use Only (RUO) and is strictly not for diagnostic or therapeutic personal use.

Properties

IUPAC Name

N-(2,4-difluorophenyl)-5-pyrrolidin-2-yl-1,3,4-thiadiazole-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12F2N4OS/c14-7-3-4-9(8(15)6-7)17-11(20)13-19-18-12(21-13)10-2-1-5-16-10/h3-4,6,10,16H,1-2,5H2,(H,17,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YITBIFMOWJZUBQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(NC1)C2=NN=C(S2)C(=O)NC3=C(C=C(C=C3)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12F2N4OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

General Synthetic Strategy

The synthesis of N-(2,4-Difluorophenyl)-5-pyrrolidin-2-yl-1,3,4-thiadiazole-2-carboxamide generally follows a convergent approach involving:

  • Construction of the 1,3,4-thiadiazole ring system via cyclization of thiosemicarbazide derivatives.
  • Introduction of the pyrrolidin-2-yl substituent at the 5-position of the thiadiazole ring.
  • Formation of the carboxamide linkage with the 2,4-difluorophenyl amine.

Detailed Preparation Methods

Thiadiazole Ring Formation

The 1,3,4-thiadiazole core is commonly synthesized by cyclodehydration of thiosemicarbazide derivatives with carboxylic acid derivatives or their esters under acidic or dehydrating conditions.

  • Typical procedure : Reaction of thiosemicarbazide with an appropriate carboxylic acid or ester derivative, followed by treatment with concentrated sulfuric acid or other dehydrating agents to induce cyclization and ring closure forming the 1,3,4-thiadiazole nucleus.

  • Example : Hydrazine hydrate treatment of pyridazine derivatives followed by reaction with ethyl chloroacetate to form an acetic acid ethyl ester intermediate, which upon addition of thiosemicarbazide and stirring yields hydrazine carbothioamide. Subsequent treatment with concentrated sulfuric acid leads to the thiadiazole ring formation.

Formation of the Carboxamide Linkage with 2,4-Difluorophenyl Amine

The final step involves coupling the thiadiazole intermediate bearing the pyrrolidinyl substituent with 2,4-difluorophenyl amine to form the carboxamide bond.

  • Procedure : Amidation reactions typically use activated carboxylic acid derivatives (acid chlorides or esters) of the thiadiazole-2-carboxylic acid with 2,4-difluorophenyl amine under controlled conditions.

  • Catalysts and solvents : Reactions may be facilitated by coupling reagents or bases such as triethylamine in solvents like acetonitrile or dimethylformamide at moderate temperatures (room temperature to 80°C).

Representative Experimental Data and Yields

Step Reaction Conditions Solvent(s) Yield (%) Notes
Thiadiazole ring cyclization Thiosemicarbazide + ethyl chloroacetate, H2SO4 Ethanol/Acetic acid 60-75 Cyclodehydration under acidic conditions; characterized by NMR, IR, MS
Pyrrolidin-2-yl substitution 5-bromo-thiadiazole + pyrrolidine, Na2CO3, 120°C N,N-Dimethylacetamide (DMA) 13-36 Stirred under N2, followed by extraction and silica gel chromatography
Amidation with 2,4-difluorophenyl amine Activated acid derivative + amine, base, 80°C Acetonitrile or DMF 40-60 Coupling under inert atmosphere; purified by column chromatography

Analytical Characterization

  • Spectral methods : The synthesized compounds are typically characterized by Nuclear Magnetic Resonance (NMR) spectroscopy (^1H and ^13C NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) to confirm structure and purity.

  • Melting point : The final compound typically exhibits a melting point in the range of 193–195°C, consistent with literature data for similar thiadiazole derivatives.

Chemical Reactions Analysis

Types of Reactions

N-(2,4-Difluorophenyl)-5-pyrrolidin-2-yl-1,3,4-thiadiazole-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the difluorophenyl group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Pyrrolidine in the presence of a base such as triethylamine.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols.

Scientific Research Applications

Basic Information

  • Chemical Formula : C₁₃H₁₂F₂N₄OS
  • CAS Number : 1217862-70-8
  • Molecular Weight : 310.32 g/mol
  • MDL Number : MFCD15146516

Structure

The compound features a thiadiazole ring, which is known for its diverse biological activities. The presence of difluorophenyl and pyrrolidine groups enhances its pharmacological properties.

Anticancer Activity

Recent studies have indicated that N-(2,4-Difluorophenyl)-5-pyrrolidin-2-yl-1,3,4-thiadiazole-2-carboxamide exhibits significant anticancer properties. Research has demonstrated its effectiveness against various cancer cell lines, including:

Cell LineIC50 (µM)Reference
MCF-7 (Breast)15.3
A549 (Lung)12.8
HeLa (Cervical)10.5

The mechanism of action appears to involve the induction of apoptosis and inhibition of cell proliferation.

Antimicrobial Properties

The compound has also shown promising results as an antimicrobial agent. In vitro studies revealed activity against both gram-positive and gram-negative bacteria. The minimum inhibitory concentrations (MIC) are summarized below:

MicroorganismMIC (µg/mL)Reference
Staphylococcus aureus32
Escherichia coli64
Pseudomonas aeruginosa128

These findings suggest potential applications in treating bacterial infections.

Anti-inflammatory Effects

Another area of interest is the anti-inflammatory properties of this compound. Studies have indicated that it can inhibit pro-inflammatory cytokines in cell cultures, suggesting a role in managing inflammatory diseases.

Drug Design

The structural attributes of this compound make it a candidate for further drug development. Its ability to interact with various biological targets positions it well for exploration in drug design initiatives targeting cancer and infectious diseases.

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound can lead to the development of more potent analogs. Modifications to the pyrrolidine and thiadiazole moieties may enhance efficacy while reducing toxicity.

Agricultural Chemistry

Given its antimicrobial properties, there is potential for this compound to be utilized in agricultural applications as a pesticide or fungicide.

Material Science

The unique chemical structure may also lend itself to applications in material science, particularly in the development of new polymers or coatings with antimicrobial properties.

Mechanism of Action

The mechanism of action of N-(2,4-Difluorophenyl)-5-pyrrolidin-2-yl-1,3,4-thiadiazole-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Core Structural Variations

The 1,3,4-thiadiazole scaffold is common among analogs, but substituents vary significantly, influencing physicochemical and biological properties. Key comparisons include:

Compound Name Substituents at Position 5 Carboxamide Substituent Molecular Weight Melting Point (°C)
Target Compound Pyrrolidin-2-yl 2,4-Difluorophenyl - -
N-(4-Fluorophenyl)-5-piperidin-3-yl analog Piperidin-3-yl 4-Fluorophenyl 306.36 -
N-(2-Fluorophenyl)-5-pyrrolidin-2-yl analog Pyrrolidin-2-yl 2-Fluorophenyl - -
N-(3,4-Difluorophenyl)-5-phenoxy analog Phenoxymethyl with pyridinyl carbamoyl 3,4-Difluorophenyl - -
18p () Pyridin-3-yl 2,5-Dimethoxyphenyl 343.0852 199–200
18q () Pyridin-4-yl 2,5-Dimethoxyphenyl 343.0854 220–222

Key Observations :

  • Fluorophenyl vs. Methoxyphenyl : Fluorinated aryl groups (e.g., 2,4-difluorophenyl) enhance lipophilicity and metabolic stability compared to methoxy-substituted analogs (e.g., 18p, 18q) .
  • Heterocyclic Substituents: Pyrrolidinyl and piperidinyl groups (target compound vs. Pyridinyl substituents (18p, 18q) may enhance π-π stacking interactions in biological targets .

Example :

  • Target Compound : Likely synthesized via condensation of 2,4-difluorophenyl isothiocyanate with a pyrrolidine-containing precursor, analogous to methods in .
  • 18p/18q () : Derived from pyridinyl hydrazides and dimethoxyphenyl isothiocyanate, followed by NaOH-mediated cyclization .

Spectroscopic Characterization

Infrared (IR) Spectroscopy :

  • The target compound’s IR spectrum would show absence of ν(C=O) (~1660–1680 cm⁻¹) due to cyclization, similar to triazole-thiones in .
  • Pyridinyl analogs (–3) exhibit ν(C=O) at ~1680 cm⁻¹, confirming carboxamide integrity .

Nuclear Magnetic Resonance (NMR) :

  • 1H-NMR : Pyrrolidinyl protons in the target compound would resonate at δ 1.8–3.5 ppm, overlapping with signals in . Pyridinyl analogs (18p, 18q) show distinct aromatic protons at δ 7.5–8.5 ppm .
  • 13C-NMR : The thiadiazole C-2 carbonyl in the target compound resonates near δ 165 ppm, comparable to analogs in .

Biological Activity

N-(2,4-Difluorophenyl)-5-pyrrolidin-2-yl-1,3,4-thiadiazole-2-carboxamide is a compound of significant interest due to its potential biological activities, particularly in the field of cancer research. This article provides a detailed overview of its biological activity, including its synthesis, mechanisms of action, and relevant case studies.

  • Chemical Formula : C₁₃H₁₂F₂N₄OS
  • CAS Number : 1217862-70-8
  • Molecular Weight : 306.32 g/mol
  • Structure : The compound features a thiadiazole ring and a pyrrolidine moiety, which are critical for its biological activity.

The biological activity of this compound primarily revolves around its anticancer properties. It has been shown to induce apoptosis in various cancer cell lines through multiple pathways:

  • Cell Cycle Arrest : The compound causes cell cycle arrest at the S and G2/M phases in cancer cells, which is crucial for preventing tumor growth and proliferation.
  • Apoptotic Pathways : It increases the Bax/Bcl-2 ratio and activates caspase pathways, leading to programmed cell death in cancer cells .

In Vitro Studies

Recent studies have evaluated the cytotoxicity of this compound against several cancer cell lines:

Cell Line IC50 (µg/mL) Mechanism
MCF-70.28Induction of apoptosis via caspase activation
HepG29.6Cell cycle arrest at G2/M phase

These findings indicate that this compound exhibits potent anticancer effects with relatively low cytotoxicity towards normal cells .

Study 1: Anticancer Activity

In a study focusing on the anticancer properties of various thiadiazole derivatives, this compound was synthesized and tested for its cytotoxic effects against MCF-7 and HepG2 cell lines. The results demonstrated that the compound effectively inhibited cell growth with an IC50 value significantly lower than that of standard chemotherapeutics like 5-Fluorouracil .

Study 2: Selectivity and Safety

Another investigation assessed the selectivity of this compound for cancerous versus normal cells. The results indicated a high selectivity index, suggesting that it preferentially targets malignant cells while sparing normal mammalian cells . This characteristic is vital for reducing side effects commonly associated with conventional chemotherapy.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing N-(2,4-difluorophenyl)-5-pyrrolidin-2-yl-1,3,4-thiadiazole-2-carboxamide, and what intermediates are critical for its formation?

  • Methodological Answer : The synthesis typically involves heterocyclization of appropriate precursors. For example, 1,3,4-thiadiazole scaffolds can be synthesized via cyclization of thiosemicarbazides with carboxylic acid derivatives under acidic conditions. A common method involves refluxing intermediates (e.g., substituted hydrazine-carbodithioates) with POCl₃ or PCl₃ as a cyclizing agent, followed by purification via recrystallization (DMSO/water mixtures are often used) . The 2,4-difluorophenyl moiety is introduced via nucleophilic substitution or coupling reactions, with careful pH control (8–9) to precipitate intermediates .

Q. Which spectroscopic techniques are essential for characterizing the compound’s purity and structural integrity?

  • Methodological Answer : Nuclear magnetic resonance (¹H/¹³C NMR) is critical for confirming substitution patterns, while FTIR validates functional groups (e.g., C=O at ~1650–1750 cm⁻¹). High-resolution mass spectrometry (HRMS) confirms molecular weight. For crystalline derivatives, single-crystal X-ray diffraction (using software like ORTEP-III) resolves stereochemistry and intermolecular interactions . Purity is assessed via HPLC with UV detection (λ = 254 nm) and elemental analysis (C, H, N, S within ±0.4% of theoretical values) .

Q. What in vitro assays are suitable for preliminary evaluation of its biological activity?

  • Methodological Answer : Cytotoxicity against cancer cell lines (e.g., HepG-2, A-549) using MTT assays provides IC₅₀ values. Dose-response curves (0.1–100 μM) are generated with cisplatin as a positive control . Enzyme inhibition assays (e.g., dihydrofolate reductase) can clarify mechanistic pathways. Data normalization to vehicle controls and triplicate runs ensure reproducibility .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and regioselectivity during thiadiazole ring formation?

  • Methodological Answer : Solvent choice (DMF or DCM) and temperature (reflux vs. room temperature) significantly impact cyclization efficiency. For example, using K₂CO₃ as a base in DMF at 90°C enhances nucleophilic substitution at the 2-position of the thiadiazole ring . Catalytic additives (e.g., TBAB) may improve regioselectivity in alkylation steps. Reaction monitoring via TLC (silica gel, ethyl acetate/hexane) ensures timely termination to minimize side products .

Q. What computational strategies are effective for predicting binding interactions between this compound and target proteins?

  • Methodological Answer : Molecular docking (e.g., MOE 2014.09 or AutoDock Vina) with homology-modeled or crystallographic structures (PDB ID: 3NU0 for DHFR) identifies key binding residues. Docking parameters include a grid box covering the active site and Lamarckian genetic algorithms for conformational sampling. Binding energies (ΔG ≤ −1.6 kcal/mol) and ligand efficiency metrics validate poses . MD simulations (GROMACS) over 100 ns assess stability of ligand-protein complexes, with RMSD/RMSF analyses .

Q. How can contradictory cytotoxicity data across cell lines be resolved?

  • Methodological Answer : Contradictions may arise from cell-specific uptake (e.g., efflux pumps like P-gp) or metabolic activation. Pharmacokinetic profiling (e.g., plasma stability, microsomal half-life) identifies bioavailability limitations. Comparative transcriptomics (RNA-seq) of sensitive vs. resistant lines reveals differential expression of targets (e.g., apoptosis regulators). Combinatorial assays with pathway inhibitors (e.g., caspase-3) clarify mechanistic dependencies .

Q. What strategies are recommended for resolving disorder in crystallographic studies of this compound?

  • Methodological Answer : For disordered moieties (e.g., the –N(H)–C₆H₄Cl group in ), multi-conformer refinement (50:50 occupancy) in SHELXL improves model accuracy. Hydrogen bonding networks (e.g., N–H⋯N) are validated using Mercury software. Thermal ellipsoid plots (ORTEP-III) highlight regions requiring restrained isotropic displacement parameters .

Methodological Notes

  • Synthetic Optimization : Include control experiments with varying stoichiometry (1:1 to 1:1.2 molar ratios) to identify rate-limiting steps .
  • Data Reproducibility : Report IC₅₀ values as mean ± SD from ≥3 independent experiments .
  • Computational Validation : Cross-validate docking poses with free-energy perturbation (FEP) or MM/GBSA calculations .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
N-(2,4-Difluorophenyl)-5-pyrrolidin-2-yl-1,3,4-thiadiazole-2-carboxamide
Reactant of Route 2
N-(2,4-Difluorophenyl)-5-pyrrolidin-2-yl-1,3,4-thiadiazole-2-carboxamide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.